Cas no 1223979-03-0 (N-(3-methoxyphenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}acetamide)
![N-(3-methoxyphenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}acetamide structure](https://www.kuujia.com/scimg/cas/1223979-03-0x500.png)
N-(3-methoxyphenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}acetamide Chemical and Physical Properties
Names and Identifiers
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- N-(3-methoxyphenyl)-2-[(2-thiophen-2-yl-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl)sulfanyl]acetamide
- N-(3-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide
- N-(3-methoxyphenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}acetamide
- N-(3-methoxyphenyl)-2-{[3-(2-thienyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]thio}acetamide
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- Inchi: 1S/C22H25N3O2S2/c1-27-17-9-6-8-16(14-17)23-19(26)15-29-21-20(18-10-7-13-28-18)24-22(25-21)11-4-2-3-5-12-22/h6-10,13-14H,2-5,11-12,15H2,1H3,(H,23,26)
- InChI Key: MYWDBHTWGVOWJG-UHFFFAOYSA-N
- SMILES: S(C([H])([H])C(N([H])C1C([H])=C([H])C([H])=C(C=1[H])OC([H])([H])[H])=O)C1C(C2=C([H])C([H])=C([H])S2)=NC2(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C2([H])[H])N=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 29
- Rotatable Bond Count: 6
- Complexity: 644
- Topological Polar Surface Area: 117
- XLogP3: 5.1
N-(3-methoxyphenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3411-3467-4mg |
N-(3-methoxyphenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}acetamide |
1223979-03-0 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F3411-3467-30mg |
N-(3-methoxyphenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}acetamide |
1223979-03-0 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F3411-3467-10μmol |
N-(3-methoxyphenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}acetamide |
1223979-03-0 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3411-3467-20μmol |
N-(3-methoxyphenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}acetamide |
1223979-03-0 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3411-3467-3mg |
N-(3-methoxyphenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}acetamide |
1223979-03-0 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3411-3467-5mg |
N-(3-methoxyphenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}acetamide |
1223979-03-0 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3411-3467-15mg |
N-(3-methoxyphenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}acetamide |
1223979-03-0 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F3411-3467-40mg |
N-(3-methoxyphenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}acetamide |
1223979-03-0 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F3411-3467-10mg |
N-(3-methoxyphenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}acetamide |
1223979-03-0 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3411-3467-20mg |
N-(3-methoxyphenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}acetamide |
1223979-03-0 | 20mg |
$99.0 | 2023-09-10 |
N-(3-methoxyphenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}acetamide Related Literature
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
Additional information on N-(3-methoxyphenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}acetamide
Comprehensive Overview of N-(3-methoxyphenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}acetamide (CAS 1223979-03-0)
In the realm of organic chemistry and pharmaceutical research, N-(3-methoxyphenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}acetamide (CAS 1223979-03-0) has garnered significant attention due to its unique structural features and potential applications. This compound, characterized by its spirocyclic core and thiophene moiety, represents a promising candidate for drug discovery and material science. Researchers are increasingly exploring its synthetic pathways, biological activity, and mechanistic insights, aligning with the growing demand for novel small-molecule therapeutics and functional materials.
The molecular architecture of N-(3-methoxyphenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}acetamide integrates a 1,4-diazaspiro[4.6]undeca-1,3-diene scaffold, which is known for its conformational rigidity and ability to modulate protein-ligand interactions. The presence of a thiophene ring enhances its electron-rich properties, making it suitable for applications in optoelectronics and catalysis. Recent studies highlight its potential as a kinase inhibitor, with particular interest in its selectivity and binding affinity for targets involved in inflammatory pathways and cell proliferation.
From a synthetic perspective, the preparation of CAS 1223979-03-0 involves multi-step organic transformations, including cyclocondensation, sulfenylation, and amide coupling. Optimizing these steps is critical to achieving high yields and purity, especially for scale-up production. Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to validate its structure and assess its stability under various conditions. These methodologies are essential for ensuring reproducibility in preclinical studies and industrial applications.
The compound's relevance extends to computational chemistry, where molecular docking and QSAR modeling are used to predict its interactions with biological targets. Such in silico approaches are invaluable for hit-to-lead optimization, reducing the time and cost associated with drug development. Additionally, its pharmacokinetic properties, including solubility and metabolic stability, are under investigation to evaluate its suitability as a therapeutic agent.
Beyond biomedical applications, N-(3-methoxyphenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}acetamide is being explored in material science. Its conjugated system and heteroatom-rich structure make it a candidate for organic semiconductors and sensors. With the rise of green chemistry, efforts are underway to develop eco-friendly synthesis routes for this compound, minimizing waste and hazardous reagents.
In conclusion, CAS 1223979-03-0 exemplifies the intersection of chemical innovation and multidisciplinary research. Its versatility underscores its potential to address challenges in healthcare and technology, making it a focal point for future studies. As interest in tailored molecular designs grows, this compound is poised to play a pivotal role in advancing precision medicine and smart materials.
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